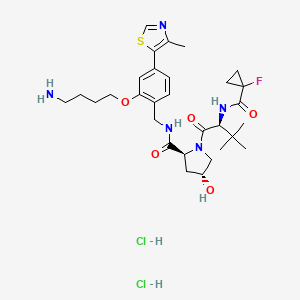

VH 101 phenol-alkylC4-amine (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound VH 101 phenol-alkylC4-amine (dihydrochloride) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a thiazole moiety, and a fluorocyclopropane group, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

VH 101 phenol-alkylC4-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . The primary target of this compound is the VHL protein, which plays a crucial role in cellular response to hypoxia .

Mode of Action

The compound incorporates an E3 ligase ligand plus an alkylC4 linker with a terminal amine ready for conjugation to a target protein ligand . This allows the compound to interact with its target, the VHL protein, leading to changes in the protein’s function .

Biochemical Pathways

Given its role as a vhl ligand, it can be inferred that it may influence pathways related to the cellular response to hypoxia .

Result of Action

Given its role as a vhl ligand, it can be inferred that it may influence the cellular response to hypoxia .

Biochemical Analysis

Biochemical Properties

It is known to be a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of protein degradation .

Cellular Effects

Given its role as a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development , it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development , it is likely to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolidine ring. The process typically includes:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the Thiazole Moiety: This step involves the coupling of a thiazole derivative with the pyrrolidine ring.

Attachment of the Fluorocyclopropane Group: This is usually done through a nucleophilic substitution reaction.

Final Assembly: The final steps involve the coupling of the aminobutoxy and methylphenyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The fluorocyclopropane group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving the pyrrolidine and thiazole moieties.

Medicine: Potential therapeutic applications due to its unique structure and functional groups.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- **(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

- tert-Butyl carbamate

- Cresol

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring, a thiazole moiety, and a fluorocyclopropane group

Biological Activity

VH 101 phenol-alkylC4-amine (dihydrochloride) is a specialized compound designed for research in PROTAC (Proteolysis Targeting Chimeras) technology, which leverages the von Hippel-Lindau (VHL) protein to target specific proteins for degradation. This compound incorporates a functionalized VHL ligand, making it a crucial tool in the development of targeted therapies, particularly in cancer treatment.

- Chemical Name: (2S,4R)-N-(2-((6-Aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride

- Molecular Weight: 532.63 g/mol

- Formula: C26H33FN4O5S

- CAS Number: 2306193-99-5

- Purity: ≥95% (HPLC)

Biological Activity

VH 101 phenol-alkylC4-amine functions primarily as a VHL ligand, facilitating the recruitment of target proteins to the ubiquitin-proteasome system for degradation. Its biological activities are diverse and include:

- Anticancer Activity: By promoting the degradation of oncogenic proteins through PROTAC technology, VH 101 is instrumental in cancer research. It has been shown to effectively target proteins involved in tumor progression.

- Cell Cycle Regulation: The compound influences various signaling pathways, including those related to apoptosis and autophagy, which are critical in cancer cell survival and proliferation .

The mechanism by which VH 101 exerts its biological effects involves:

- Binding to VHL: The compound binds to the VHL E3 ligase, which is essential for recognizing and ubiquitinating hypoxia-inducible factor (HIF) proteins.

- Ubiquitination and Degradation: Following binding, the targeted proteins are marked for degradation via the proteasome pathway, effectively reducing their levels in the cell.

Research Findings

Recent studies have highlighted the efficacy of VH 101 in various contexts:

- Case Study: Targeting HIF Proteins

A study demonstrated that compounds like VH 101 could significantly reduce HIF-1α levels under normoxic conditions, thereby inhibiting tumor growth in preclinical models .

Applications in Drug Development

VH 101 phenol-alkylC4-amine is being explored for its potential applications in:

Properties

IUPAC Name |

(2S,4R)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42FN5O5S.2ClH/c1-18-24(42-17-34-18)19-7-8-20(23(13-19)41-12-6-5-11-32)15-33-26(38)22-14-21(37)16-36(22)27(39)25(29(2,3)4)35-28(40)30(31)9-10-30;;/h7-8,13,17,21-22,25,37H,5-6,9-12,14-16,32H2,1-4H3,(H,33,38)(H,35,40);2*1H/t21-,22+,25-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHSXRZQPDIVIY-OTCWRJAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44Cl2FN5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.